molecular formula C20H19NO5 B1675676 LY341495 CAS No. 201943-63-7

LY341495

Katalognummer: B1675676
CAS-Nummer: 201943-63-7
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: VLZBRVJVCCNPRJ-UKEAJUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY-341495 ist eine Forschungsverbindung, die von dem Pharmaunternehmen Eli Lilly entwickelt wurde. Es ist ein potenter und selektiver orthosterischer Antagonist für Metabotropen Glutamatrezeptoren der Gruppe II (mGluR 2/3) . Diese Verbindung wurde in der wissenschaftlichen Forschung häufig verwendet, um die Rolle dieser Rezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Analyse Chemischer Reaktionen

LY-341495 durchläuft verschiedene chemische Reaktionen, darunter:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

LY341495 has been extensively studied for its effects on neuroplasticity and neuroprotection. Research indicates that it can counteract neurotoxic effects induced by substances like dexamethasone in rodent models. In a study involving rat primary hippocampal cultures, this compound was shown to prevent reductions in mTORC1 signaling, which is crucial for synaptic plasticity and neuroprotection .

Case Study: Dexamethasone-Induced Neurotoxicity

  • Objective : Investigate the protective effects of this compound against DEX-induced neurotoxicity.
  • Methodology : Rat hippocampal cultures were treated with DEX and this compound. Changes in mTORC1 signaling and synaptic protein levels were measured.
  • Findings : this compound significantly prevented decreases in mTORC1 activation and synaptic proteins, enhancing dendritic outgrowth and spine density .

Psychiatric Disorders

The compound has shown promise in modeling psychiatric disorders, particularly depression and anxiety. Research has demonstrated that antagonism of mGlu2/3 receptors by this compound can produce antidepressant-like effects, potentially through modulation of BDNF (Brain-Derived Neurotrophic Factor) signaling pathways .

Case Study: Antidepressant-Like Effects

  • Objective : Assess the antidepressant-like effects of this compound.
  • Methodology : Behavioral tests were conducted on rodents treated with this compound to evaluate changes in mood-related behaviors.
  • Findings : The treatment resulted in significant improvements in depressive-like behaviors, correlating with increased BDNF levels .

Pain Management

This compound has been investigated for its potential role in pain modulation, particularly in the context of neuropathic pain. Studies suggest that antagonism of group II metabotropic glutamate receptors can attenuate hyperalgesia and allodynia in animal models .

Case Study: Neuropathic Pain Models

  • Objective : Evaluate the analgesic effects of this compound in neuropathic pain models.
  • Methodology : Rodent models of neuropathic pain were administered this compound, followed by assessments of pain sensitivity.
  • Findings : The compound significantly reduced pain sensitivity, indicating its potential as a therapeutic agent for chronic pain conditions .

Cancer Research

Recent studies have explored the immunomodulatory effects of this compound, particularly its impact on myeloid-derived suppressor cells (MDSCs) within tumor microenvironments. By antagonizing mGlu2/3 receptors, this compound may enhance anti-tumor immunity .

Case Study: Immunomodulation in Cancer

  • Objective : Investigate the effects of this compound on MDSCs in cancer models.
  • Methodology : Tumor-bearing mice were treated with this compound, and MDSC populations were analyzed.
  • Findings : Treatment led to a reduction in MDSC activity and an increase in T-cell responses against tumors .

Mechanistic Insights

The mechanism of action for this compound involves selective inhibition of mGlu2 and mGlu3 receptors, leading to downstream effects on signaling pathways critical for neuronal function and plasticity. Its selectivity allows researchers to dissect the roles of these receptors without significant off-target effects observed with other compounds .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuropharmacologyPrevents DEX-induced neurotoxicity; enhances neuroplasticity ,
Psychiatric DisordersProduces antidepressant-like effects; modulates BDNF signaling ,
Pain ManagementReduces hyperalgesia; potential analgesic properties ,
Cancer ResearchModulates MDSCs; enhances anti-tumor immunity

Wirkmechanismus

LY-341495 exerts its effects by selectively binding to and blocking group II metabotropic glutamate receptors (mGluR 2/3) . These receptors are involved in modulating synaptic transmission and neuronal excitability. By antagonizing these receptors, LY-341495 can influence various signaling pathways, including those related to neurotransmitter release and synaptic plasticity . This mechanism of action underlies its effects on behavior, cognition, and pain perception.

Vergleich Mit ähnlichen Verbindungen

LY-341495 ist einzigartig in seiner hohen Potenz und Selektivität für Metabotropen Glutamatrezeptoren der Gruppe II. Zu ähnlichen Verbindungen gehören:

Diese Verbindungen teilen sich ähnliche Zielstrukturen, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und pharmakologischen Profilen, was die Einzigartigkeit von LY-341495 in seiner selektiven Antagonisierung von mGluR 2/3 unterstreicht.

Eigenschaften

CAS-Nummer

201943-63-7

Molekularformel

C20H19NO5

Molekulargewicht

353.4 g/mol

IUPAC-Name

(1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1

InChI-Schlüssel

VLZBRVJVCCNPRJ-UKEAJUSLSA-N

SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Isomerische SMILES

C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Kanonische SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid
LY 341495
LY-341495
LY341495

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY341495
Reactant of Route 2
LY341495
Reactant of Route 3
LY341495
Reactant of Route 4
LY341495
Reactant of Route 5
LY341495
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
LY341495
Customer
Q & A

Q1: What is LY341495?

A1: this compound is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, ]

Q2: How does this compound interact with mGluR2/3 receptors?

A2: this compound acts as a competitive antagonist, binding to the glutamate binding site on mGluR2/3 receptors and preventing activation by the endogenous agonist, glutamate. [, ]

Q3: What are the downstream effects of this compound binding to mGluR2/3 receptors?

A3: this compound binding to mGluR2/3 receptors inhibits their downstream signaling pathways. This includes blocking the suppression of glutamate release from presynaptic neurons and inhibiting the activation of G-proteins coupled to the receptors. [, , ]

Q4: How does the affinity of this compound for mGluR2 differ from its affinity for mGluR4?

A4: this compound exhibits weak selectivity for mGluR2 over mGluR4, impacting the interpretation of glutamate selectivity in the presence of this antagonist. Increasing concentrations of this compound diminishes the inherent selectivity of glutamate for mGluR2 over mGluR4. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H19NO5. Its molecular weight is 353.37 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While this document does not provide specific spectroscopic data, details on analytical methods used to characterize this compound can be found in the cited research papers.

Q7: What are the potential therapeutic applications of this compound?

A7: Preclinical studies suggest potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, addiction, and Parkinson's disease. [, , , , , ]

Q8: How does this compound compare to ketamine in terms of its antidepressant-like effects?

A8: Both this compound and ketamine exhibit rapid antidepressant-like effects in preclinical models. Mechanistically, this compound, similar to ketamine, rapidly activates the mTOR pathway and increases synaptic protein levels. []

Q9: Are there any studies combining this compound with other drugs for potential therapeutic benefits?

A9: Research indicates that combining this compound with (R)-ketamine can induce rapid and sustained antidepressant-like effects in the chronic unpredictable mild stress (CUMS) model of depression, potentially offering a more effective treatment strategy with reduced side effects. []

Q10: How does chronic this compound treatment affect hippocampal mTORC1 signaling in mice with CUS-induced depression?

A10: Chronic administration of this compound effectively reverses CUS-induced behavioral deficits and rescues CUS-induced reductions in mTORC1 phosphorylation, downstream effector activation, and synaptic protein expression in the hippocampus. []

Q11: Does this compound impact dopaminergic neurotransmission?

A11: Acute administration of this compound, similar to ketamine, enhances dopaminergic neurotransmission. This effect is evidenced by an increase in spontaneously active dopamine neurons in the ventral tegmental area, elevated dopamine levels in the nucleus accumbens and prefrontal cortex, and enhanced locomotor-stimulatory effects of quinpirole. []

Q12: What is the role of this compound in pain modulation?

A12: Intrathecal administration of this compound demonstrates antinociceptive effects in the formalin test by suppressing the phase 2 flinching response, suggesting the involvement of group II mGluRs in facilitated pain processing at the spinal level. []

Q13: How does the combination of this compound and morphine impact nociception?

A13: Intrathecal co-administration of this compound and morphine reveals a synergistic interaction in producing antinociception, suggesting potential therapeutic benefits for managing pain. []

Q14: Can this compound influence the immunosuppressive function of MDSCs and melanoma tumor growth?

A14: this compound has been shown to attenuate the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) expressing mGluR2/3. In vivo, this compound treatment inhibited B16-F10 melanoma tumor growth. []

Q15: What in vitro assays have been used to study this compound?

A15: Various in vitro assays have been employed to characterize the pharmacological profile of this compound, including radioligand binding assays using [3H]this compound, [3H]-LY341495 binding assays in cells expressing human group II (mGlu2 and mGlu3) receptors, and functional assays such as [35S]GTPγS binding and cAMP accumulation assays. [, , ]

Q16: What animal models have been used to study the effects of this compound?

A16: this compound has been evaluated in various animal models, including rodent models of depression (forced swim test, tail suspension test, chronic unpredictable stress), pain (formalin test, thermal nociception), Parkinson’s disease (MPTP-induced toxicity), and addiction (cocaine self-administration and reinstatement). [, , , , , , ]

Q17: Have there been any clinical trials conducted with this compound?

A17: While this document does not cite clinical trials for this compound, it's crucial to consult updated clinical trial databases for the latest information on its clinical development.

Q18: What is known about the safety and toxicity profile of this compound?

A18: Preclinical studies provide insights into the safety and toxicity profile of this compound. Further investigation is needed to fully elucidate its safety profile and potential long-term effects.

Q19: What is the historical context and key milestones in the research of this compound?

A19: this compound has been instrumental in advancing our understanding of group II mGluRs and their potential as therapeutic targets since its initial characterization in the late 1990s. [] Its development has facilitated numerous preclinical studies and contributed to the emergence of mGluR-based drug discovery efforts for various neurological and psychiatric disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.